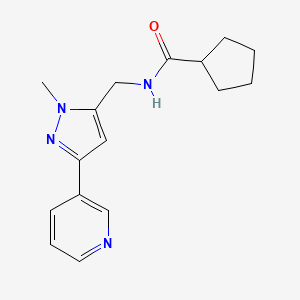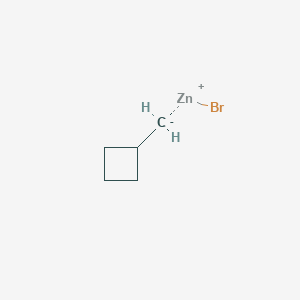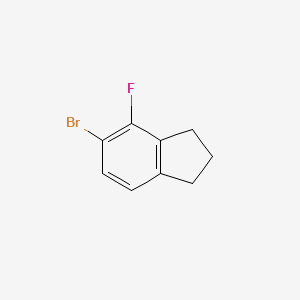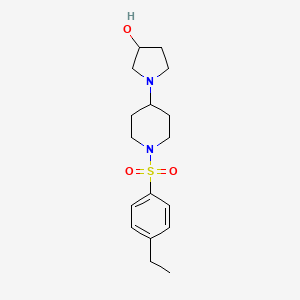![molecular formula C11H16N2OS B2769321 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide CAS No. 2094385-42-7](/img/structure/B2769321.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide, also known as DMAT, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates. CK2 has been implicated in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt, and its inhibition by N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can lead to the dysregulation of these pathways.
Biochemical and Physiological Effects:
In addition to its effects on CK2, N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has been shown to have other biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade, and it can inhibit the activity of other kinases, such as JAK2 and FLT3. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide is a useful tool for investigating the role of CK2 in various cellular processes, but it has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell-type specific. In addition, its inhibition of other kinases and its effects on gene expression may complicate the interpretation of experimental results. However, these limitations can be overcome by careful experimental design and data analysis.
将来の方向性
There are many potential future directions for the use of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide in scientific research. It could be used to investigate the role of CK2 in the regulation of autophagy, the immune response, and the development of drug resistance in cancer cells. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide could also be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the development of more selective CK2 inhibitors could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
合成法
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-(3-thienyl)acrylonitrile with dimethylamine in the presence of a catalyst, or the reaction of 2-amino-3-(3-thienyl)acrylonitrile with dimethylamine followed by reduction of the resulting imine with sodium borohydride. The purity of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has been used extensively in scientific research as a tool to investigate the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has also been used to study the regulation of circadian rhythms, the development of the nervous system, and the pathogenesis of infectious diseases.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-11(14)12-7-10(13(2)3)9-5-6-15-8-9/h4-6,8,10H,1,7H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKMQOKPXXMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
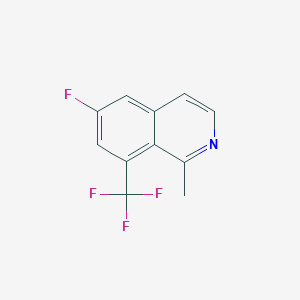
![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)
![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)
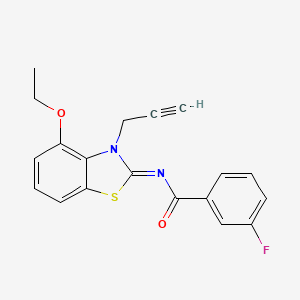
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)
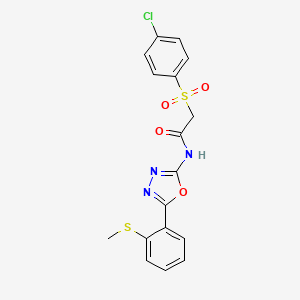

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)
